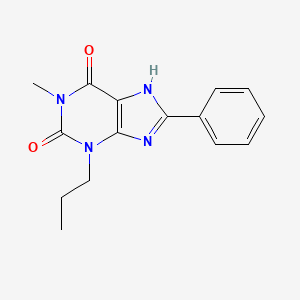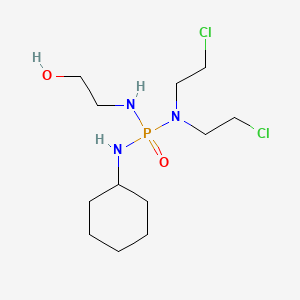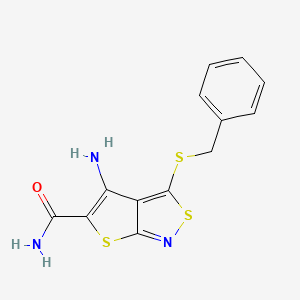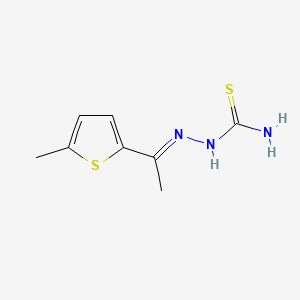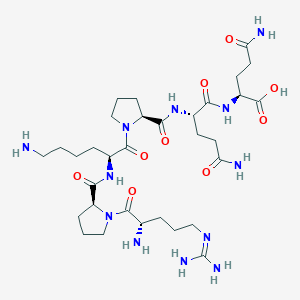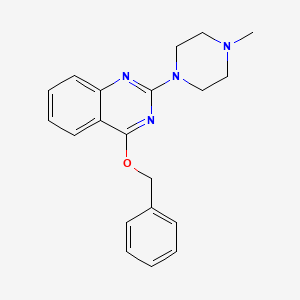
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of quinazoline derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
Quinazoline derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as anticancer, antiviral, and antibacterial agents.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a role in cell signaling and cancer progression.
類似化合物との比較
Similar Compounds
Quinoline: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrimidine: A six-membered ring with two nitrogen atoms, similar to quinazoline.
Benzimidazole: Contains a fused benzene and imidazole ring, with various pharmacological properties.
Uniqueness
Quinazoline, 2-(4-methyl-1-piperazinyl)-4-(phenylmethoxy)- is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
CAS番号 |
129663-59-8 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC名 |
2-(4-methylpiperazin-1-yl)-4-phenylmethoxyquinazoline |
InChI |
InChI=1S/C20H22N4O/c1-23-11-13-24(14-12-23)20-21-18-10-6-5-9-17(18)19(22-20)25-15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChIキー |
VGTLFAFTTICIEL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


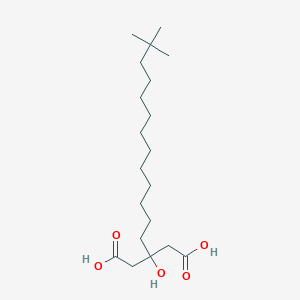
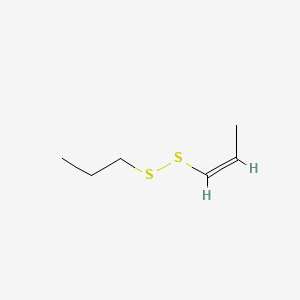
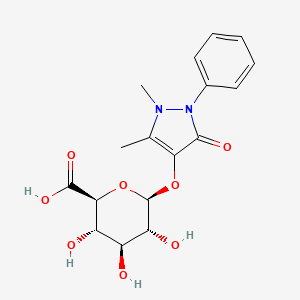
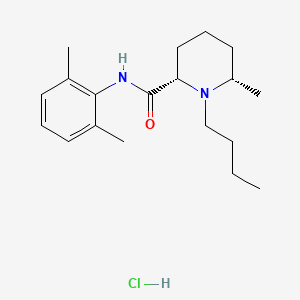
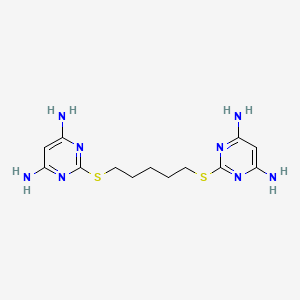
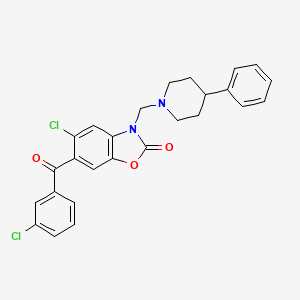
![3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12736606.png)
